molecular formula C19H15ClN4O2 B7734112 ethyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B7734112
M. Wt: 366.8 g/mol
InChI Key: FEQKUXYKZGSVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 4-chlorophenyl group at position 1, an amino group at position 2, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 2-amino-1-(4-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQKUXYKZGSVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core . This intermediate is then subjected to further reactions to introduce the pyrrole ring and the 4-chlorophenyl group. The final step involves the esterification of the carboxylic acid group to form the ethyl ester . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Cancer Therapy

Ethyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown promise as a potential anti-cancer agent. Research indicates that compounds within this chemical class can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study demonstrated that related pyrrolo[2,3-b]pyridine derivatives exhibited significant inhibitory activity against FGFR1, 2, and 3, leading to reduced proliferation and increased apoptosis of cancer cells in vitro .

Neurological Disorders

The structural characteristics of pyrroloquinoxaline derivatives suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that these compounds may influence pathways related to neuroinflammation and oxidative stress.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. Its efficacy against various bacterial strains suggests a potential role as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Synthetic Intermediates

This compound serves as an important synthetic intermediate in the development of novel pharmaceuticals. Its unique chemical structure enables the synthesis of other biologically active molecules, facilitating research into new therapeutic agents.

Case Study 1: FGFR Inhibition

In a study published in RSC Advances, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their FGFR inhibitory activity. Among these, a derivative closely related to this compound displayed IC50 values ranging from 7 nM to over 700 nM across different FGFR subtypes. This highlights the potential of such compounds in targeted cancer therapies .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of pyrroloquinoxaline derivatives found that certain compounds could mitigate oxidative stress in neuronal cells. These findings suggest that this compound might be beneficial in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the phenyl ring, ester chain length, and heterocyclic modifications. Below is a detailed analysis of these variations and their implications:

Structural Variations and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Differences Potential Impact
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-dichlorophenyl ~402.3 Two Cl atoms at meta positions Increased hydrophobicity and steric hindrance; stronger electron-withdrawing effects may alter binding affinity.
Methyl 2-amino-1-(4-(ethoxycarbonyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(ethoxycarbonyl)phenyl, methyl ester ~407.4 Ethoxycarbonyl group enhances electron-withdrawing capacity; methyl ester reduces lipophilicity vs. ethyl. Improved solubility but reduced membrane permeability.
Ethyl 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-naphthyl 382.4 Bulky aromatic substituent Enhanced π-π stacking interactions; higher molecular weight may reduce bioavailability.
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(trifluoromethyl)phenyl ~409.4 Strongly electron-withdrawing CF₃ group Increased metabolic stability and resistance to oxidation; potential for enhanced target binding.
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-aminophenyl 347.4 Electron-donating NH₂ group Improved solubility; may facilitate hydrogen bonding but reduce electrophilic reactivity.
Heptyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Heptyl ester, 4-ethoxyphenyl ~505.6 Long alkyl chain, ethoxy group Increased lipophilicity and prolonged half-life; potential for enhanced tissue penetration.

Pharmacological and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group in the target compound balances moderate hydrophobicity and electronic effects, whereas the 3,5-dichloro analog () may exhibit stronger target binding but poorer solubility. Conversely, the 4-aminophenyl derivative () could favor hydrophilic interactions but may be prone to oxidative degradation .
  • Ester Chain Modifications : Shorter esters (methyl, ethyl) improve water solubility, while longer chains (heptyl, butyl) enhance lipid solubility, as seen in and . This trade-off influences pharmacokinetics, with longer chains likely favoring sustained release but increasing metabolic complexity .

Biological Activity

Ethyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoxaline family, characterized by a fused bicyclic structure that includes a pyrrole and quinoxaline moiety. Its molecular formula is C19H15ClN4O2C_{19}H_{15}ClN_{4}O_{2}, and it features both electron-donating and electron-withdrawing groups that influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline exhibit potent anticancer properties. Specifically, this compound has shown promising results against various cancer cell lines.

Case Studies

  • Activity Against Melanoma : In a study evaluating several quinoxaline derivatives, this compound exhibited a growth inhibition (GI) of approximately 55.75% against the MALME-M melanoma cell line. The SAR analysis indicated that the presence of the 4-chloro substitution enhances activity compared to other halogenated derivatives .
  • Potency Comparison : The compound was tested alongside known anticancer agents such as doxorubicin. It demonstrated an IC50 value of 0.126 µM against HeLa cells and 0.071 µM against SMMC-7721 cells, indicating superior efficacy compared to reference drugs .
  • Mechanistic Insights : The mechanism of action appears to involve the induction of apoptosis in cancer cells, with studies suggesting that quinoxaline derivatives can interfere with cell cycle progression and promote cell death through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The SAR for this compound reveals critical insights into how modifications to the chemical structure affect biological activity:

Substituent TypeEffect on ActivityNotes
Electron-withdrawing groups (e.g., Cl)Increased potency against cancer cellsEnhances interaction with biological targets
Electron-donating groups (e.g., alkyl)Decreased potencyMay hinder binding affinity
Aromatic substitutionsVariable effectsUnsubstituted rings generally more active

Biological Mechanisms

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Pathways : Quinoxaline derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Oxidative Stress : These compounds can increase reactive oxygen species (ROS) levels within cancer cells, leading to oxidative damage and subsequent apoptosis.
  • Interaction with DNA : Some studies suggest that quinoxalines may intercalate into DNA, disrupting replication and transcription processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.